![molecular formula C15H24O B216557 (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene CAS No. 19888-34-7](/img/structure/B216557.png)
(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene
Übersicht
Beschreibung
The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Lannoye and Cook (1987) described the synthesis of a related polyquinane compound, emphasizing the importance of MNDO calculations for assessing the relative energies of intermediates in the synthesis process (Lannoye & Cook, 1987).
- Shibata, Tsuji, and Nishida (1980) explored the cycloadditions of a related compound, dispiro[2.2.2.2]deca-4,9-diene, to isolated carbon-carbon multiple bonds, demonstrating the significance of stereoelectronic and steric effects in the transition states of these reactions (Shibata, Tsuji, & Nishida, 1980).
Photochemical and Thermodynamic Properties
- A study by Sekiguchi et al. (1991) on a structurally similar compound, 7,7,8,8-tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene, revealed insights into its novel photochemical reactions, indicating the broader applicability of these compounds in studying photochemical processes (Sekiguchi et al., 1991).
- Afonin et al. (2017) investigated the spontaneous E/Z isomerization of a related compound, bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, using NMR spectroscopy and X‐ray data, providing valuable information on the thermodynamic stability and isomerization of these compounds (Afonin et al., 2017).
Applications in Organic Chemistry and Complex Formation
- Research by Meier et al. (1980) on iron carbonyl complexes of a related compound, 2,3,5,6-tetrakis(methylene)-7-oxabicyclo[2.2.1]heptane, highlighted the utility of these compounds in forming complex geometries and their potential in organometallic chemistry (Meier et al., 1980).
- Batson et al. (2004) discussed the synthesis of versatile bicyclo[5.4.0]undecane systems from a related compound, 2,2,3,4-tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene, demonstrating the broad applicability of these compounds in synthesizing complex organic structures (Batson et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5-,12-8-/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAEXCCAPTGLB-SGRRRNBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC(/C=C\C[C@@]2([C@H](O2)CC1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92476330 | |
CAS RN |
19888-34-7 | |
| Record name | humulene epoxide ii (-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



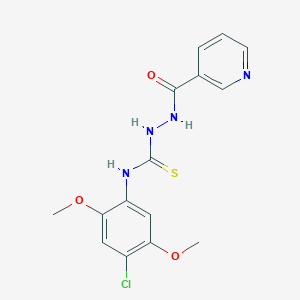
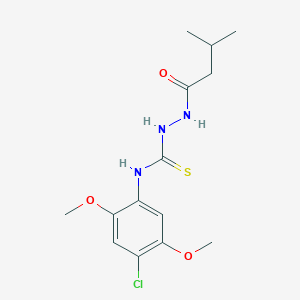

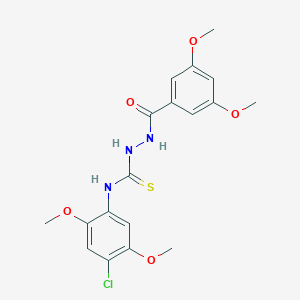
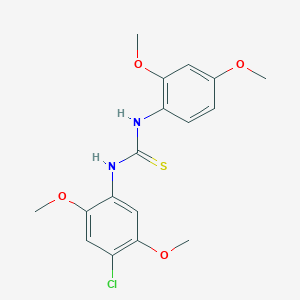
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)
![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216491.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)
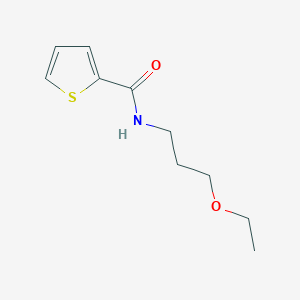
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B216497.png)